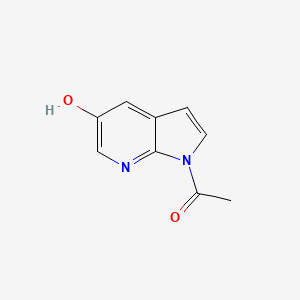

1-Acetyl-5-hydroxy-7-azaindole

Description

Contextualization within Azaindole Chemistry Research

Azaindoles, also known as pyrrolopyridines, are bioisosteres of both indole (B1671886) and purine (B94841) systems. pharmablock.commdpi.com This means they have similar shapes and electronic properties, allowing them to interact with biological targets in a comparable manner. The strategic replacement of a carbon atom in the indole ring with a nitrogen atom to form an azaindole can significantly modulate a compound's physicochemical properties, such as its solubility, lipophilicity, and pKa. mdpi.comresearchgate.net These modifications can lead to improved target binding, altered metabolic profiles, and the creation of new intellectual property. pharmablock.com

The 7-azaindole (B17877) isomer, in particular, has been extensively explored and is considered a "privileged structure" in medicinal chemistry. mdpi.comresearchgate.net The nitrogen atom at the 7-position can form crucial hydrogen bonds with biological targets, particularly the hinge region of kinases, making 7-azaindole derivatives a vital source for the design of kinase inhibitors. pharmablock.comresearchgate.net

Historical Perspective on Azaindole-Based Compounds in Academic Research

Research into azaindole derivatives has a rich history, with early work focusing on their synthesis and basic reactivity. researchgate.net Over the past few decades, interest in this class of compounds has surged due to their potent pharmacological activities. researchgate.netnih.gov The development of new synthetic methodologies, including palladium-catalyzed cross-coupling reactions, has greatly expanded the ability to create a diverse range of functionalized azaindoles. rsc.org

Initially, the synthesis of azaindoles was often challenging and limited in scope compared to their indole counterparts. researchgate.net However, continuous innovation has led to more general and efficient synthetic routes. researchgate.netrsc.org This has facilitated the exploration of azaindoles in various therapeutic areas, leading to the discovery of numerous biologically active molecules. nih.gov The commercial availability of a wide array of azaindole intermediates has further accelerated research in this field. pharmablock.commdpi.com

Rationale for Investigating 1-Acetyl-5-hydroxy-7-azaindole

The specific structural features of this compound make it a compound of significant research interest. The 7-azaindole core provides a scaffold known for its favorable interactions with biological targets. The hydroxyl group at the 5-position is of particular importance. In medicinal chemistry, hydroxylated derivatives of heterocyclic compounds have shown enhanced activity in certain contexts. For instance, in the development of some kinase inhibitors, hydroxyl derivatives were found to be more active than their methoxy (B1213986) counterparts, as the hydroxyl group can form additional hydrogen bond interactions with the target protein. nih.gov

The acetyl group at the N-1 position also plays a critical role. The N1-H of the parent 7-azaindole interacts strongly with solvents and can participate in excited-state proton transfer, which can complicate its photophysical properties. acs.org Acetylation or methylation at this position blocks this pathway, leading to more stable and predictable fluorescence properties. acs.org This makes N-acylated azaindoles potentially useful as fluorescent probes in biological systems. acs.org

Overview of Research Scope and Objectives Pertaining to this compound

The research surrounding this compound and its parent compound, 5-hydroxy-7-azaindole, primarily revolves around its utility as a key intermediate in the synthesis of more complex molecules. chembk.com Notably, 5-hydroxy-7-azaindole is a crucial building block for the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor used in cancer therapy. chembk.comgoogle.com

The objectives of research involving this compound include:

Development of Efficient Synthetic Methods: A significant portion of the research focuses on establishing practical and high-yield synthetic routes to 5-hydroxy-7-azaindole and its derivatives. chembk.comgoogle.com This involves optimizing reaction conditions and exploring different catalytic systems. chembk.com

Intermediate for Pharmaceutical Agents: The primary application of this compound is as a precursor for pharmacologically active molecules. chembk.com Its structural features are incorporated into the final drug to achieve the desired biological activity.

Exploration in Medicinal Chemistry: While its role as an intermediate is well-established, the inherent properties of the this compound scaffold itself could be explored for potential biological activity, given the known bioactivity of the broader azaindole class. nih.govresearchgate.net

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| Boiling Point | 348.5±22.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm3 |

| Flash Point | 164.6±22.3 °C |

| Data sourced from chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-hydroxypyrrolo[2,3-b]pyridin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)11-3-2-7-4-8(13)5-10-9(7)11/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXTWKGFGLLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CN=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650591 | |

| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-98-2 | |

| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Acetyl 5 Hydroxy 7 Azaindole

Retrosynthetic Analysis of 1-Acetyl-5-hydroxy-7-azaindole

The retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The process involves strategically disconnecting the molecule into simpler, more readily available starting materials.

Key Disconnections and Strategic Approaches

The primary retrosynthetic disconnections for this compound are identified at the N-acetyl bond and the C-hydroxy bond.

Disconnection 1: N-Acetyl Bond: The most logical initial disconnection is the cleavage of the N-acetyl bond. This simplifies the target molecule to the key intermediate, 5-hydroxy-7-azaindole. This transformation, a functional group addition, points to a final acetylation step in the forward synthesis.

Disconnection 2: C-Hydroxy Bond: The second disconnection targets the hydroxyl group on the pyridine (B92270) ring. This leads to a halogenated precursor, typically 5-bromo-7-azaindole (B68098). This strategy relies on a well-established transformation of an aryl halide to a phenol, often achieved through nucleophilic substitution or transition-metal-catalyzed hydroxylation.

This two-step retrosynthetic approach simplifies the synthesis to the procurement or synthesis of 5-bromo-7-azaindole, followed by hydroxylation and N-acetylation.

Classical Synthetic Routes to this compound

The classical synthesis of this compound is a multi-step process that hinges on the initial functionalization of a pre-existing 7-azaindole (B17877) core.

Multi-Step Synthesis from Precursors

The synthesis commences with 5-bromo-7-azaindole and proceeds through the formation of the crucial intermediate, 5-hydroxy-7-azaindole.

Step 1: Protection of the Pyrrole (B145914) Nitrogen

The pyrrole nitrogen of 5-bromo-7-azaindole is first protected to prevent side reactions in subsequent steps. Common protecting groups include tert-Butoxycarbonyl (Boc) or silyl (B83357) groups like triisopropylsilyl (TIPS). For instance, reacting 5-bromo-7-azaindole with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine (B128534) (TEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) affords the N-Boc protected intermediate. google.com

Step 2: Hydroxylation of the Pyridine Ring

The protected 5-bromo-7-azaindole derivative then undergoes hydroxylation. A common method involves a copper-catalyzed reaction. For example, the protected bromo-azaindole can be treated with a hydroxide (B78521) source, such as lithium hydroxide monohydrate, in the presence of a copper catalyst like copper acetylacetonate (B107027) and a suitable ligand in a solvent such as dimethyl sulfoxide (B87167) (DMSO). google.com This is followed by deprotection, which can often be achieved in the same pot, to yield 5-hydroxy-7-azaindole. google.com

Step 3: N-Acetylation of 5-hydroxy-7-azaindole

The final step is the selective N-acetylation of 5-hydroxy-7-azaindole. This can be achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. google.com Given the presence of a phenolic hydroxyl group, which can also be acetylated, careful control of reaction conditions is crucial to ensure selective N-acetylation. One approach involves the use of acetic anhydride in an appropriate solvent. google.com

Optimization of Reaction Conditions and Yields

Table 1: Key Reaction Parameters for Optimization

| Step | Parameter to Optimize | Common Variations and Considerations | Potential Outcome |

| N-Protection | Protecting Group, Base, Solvent | TIPS-Cl vs. Boc₂O; Potassium tert-butoxide vs. TEA/DMAP; THF vs. Dichloromethane. google.com | Improved yield and ease of removal. |

| Hydroxylation | Catalyst System, Base, Temperature | CuI vs. Cupric acetylacetonate; Choice of ligand; Lithium hydroxide vs. Potassium phosphate; 100-180°C. google.com | Increased conversion and reduced reaction time. |

| N-Acetylation | Acetylating Agent, Catalyst, Solvent | Acetic anhydride vs. Acetyl chloride; Basic (e.g., pyridine) or acidic (e.g., zinc acetate) conditions; Temperature control to favor N- over O-acetylation. scispace.com | Enhanced selectivity and yield of the final product. |

For the N-acetylation of aminophenols, chemoselectivity is a key challenge. Strategies to favor N-acetylation include using a catalytic amount of zinc acetate (B1210297) in acetic acid, which can selectively acetylate the amino group. scispace.com Enzymatic catalysis, for example using lipase (B570770), has also been shown to be effective for the chemoselective monoacetylation of aminophenols. acs.org

Modern and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic chemistry offer more efficient and environmentally benign pathways for the synthesis of azaindole derivatives.

Catalytic Methods in this compound Production

Catalysis plays a pivotal role in the modern synthesis of this compound, from the construction of the core structure to the final functionalization.

The hydroxylation step, as previously mentioned, heavily relies on a copper-catalyzed process, which is a more sustainable alternative to stoichiometric reagents. google.com

For the N-acetylation step, several catalytic methods have been developed for amines that offer advantages over traditional approaches. These include:

Zinc Acetate Catalysis: The use of a catalytic amount of zinc acetate in acetic acid under microwave irradiation provides a rapid and efficient method for the N-acetylation of amines with high chemoselectivity. scispace.com This method avoids the need for harsh basic or acidic conditions and often results in high yields in a short amount of time. scispace.com

Nickel Nanoparticle Catalysis: Heterogeneous catalysis using nickel nanoparticles has been reported for the acetylation of amines under ambient conditions. researchgate.net This method offers the advantage of easy catalyst recovery and recycling, contributing to a greener synthetic process. researchgate.net

Enzymatic Catalysis: Biocatalysis using enzymes like lipase offers a highly selective and environmentally friendly route for the acetylation of amino groups in the presence of other functional groups. acs.org These reactions are typically run under mild conditions in aqueous or organic solvents.

These modern catalytic approaches not only improve the efficiency and selectivity of the synthesis of this compound but also align with the principles of green chemistry by reducing waste and avoiding harsh reagents.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of 7-azaindole derivatives. nih.govrsc.orgscispace.com This method often leads to significantly reduced reaction times, higher yields, and fewer side products compared to conventional heating methods. nih.govscispace.com For instance, an iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes under microwave irradiation provides an efficient route to the 7-azaindole core. nih.govrsc.orgscispace.com In one study, optimizing conditions to 130 °C for 60 minutes using microwave heating resulted in a 72% yield of the desired 7-azaindole, a substantial improvement over the 33% yield obtained with conventional heating. nih.gov

Another application of microwave assistance is in the epoxide-opening-cyclization-dehydration sequence, which is a key step in a flexible synthesis of substituted 7-azaindoles. organic-chemistry.org Microwave heating dramatically accelerates this step, making the process more efficient and suitable for parallel synthesis. organic-chemistry.org Furthermore, microwave irradiation has been successfully employed in the one-pot reaction of 7-azaindoles with aldehydes to produce di-7-azaindolylmethanes (DAIMs), where the rapid heating promotes the nucleophilicity of the 7-azaindole. nih.gov While these examples don't directly synthesize this compound, they highlight the utility of microwave technology in preparing the foundational 7-azaindole structure, which can then be further functionalized.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 7-Azaindole Derivative

| Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional Heating | 130 | - | 33 nih.gov |

Solvent-Free or Aqueous Medium Synthesis of this compound

While specific solvent-free or purely aqueous synthetic routes for this compound are not extensively detailed in the provided search results, there is a clear trend towards developing more environmentally friendly synthetic methods. Some patented procedures for the synthesis of the precursor, 5-hydroxy-7-azaindole, utilize aqueous conditions for certain steps. For example, a preparation method involves quenching a reaction in ice water and subsequent extractions. patsnap.com Another patent describes a hydroxylation and deprotection reaction that takes place in a mixture of DMSO and water. google.com These examples indicate a move towards incorporating aqueous media in the synthesis of related compounds, suggesting the potential for developing greener synthetic pathways for this compound.

Purification and Characterization Techniques for Synthetic Intermediates and Final this compound

The purification and structural confirmation of this compound and its precursors are critical steps to ensure the identity and purity of the final product.

Chromatographic Separations

Column chromatography is a fundamental technique for the purification of 7-azaindole derivatives. Silica gel column chromatography is explicitly mentioned in a patent for the purification of 5-hydroxy-7-azaindole, using eluents such as ethyl acetate and sherwood oil, or dichloromethane. patsnap.com In another instance, after concentrating the crude product, purification via column chromatography is employed to obtain the desired compound. google.com The choice of eluent system is crucial for achieving effective separation of the target compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is also a valuable tool for both purification and purity assessment, although not explicitly detailed for this specific compound in the search results.

Spectroscopic Identification Methods (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. For the related compound 5-hydroxy-7-azaindole, ¹H NMR data has been reported (400MHz, DMSO-d6). google.com The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts in the carbon spectrum, provide detailed information about the connectivity of atoms in the molecule. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization mass spectrometry (ESI-MS) is a common technique for this class of compounds. For example, the related 1-Acetyl-3-formyl-7-azaindole shows a peak at m/z 189.1 [M+H]⁺, confirming its molecular weight. The exact mass of this compound is reported as 176.058578. chemsrc.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum would be expected to show characteristic absorption bands for the acetyl carbonyl group, the hydroxyl group, and the aromatic rings.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The 7-azaindole chromophore has distinct absorption and emission spectra that are sensitive to the solvent environment. acs.org

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale presents several challenges and considerations. While specific scale-up data for this exact compound is not available, general principles for similar chemical processes apply.

One key aspect is the development of robust and reproducible synthetic routes that are amenable to large-scale equipment. google.com The choice of reagents and solvents becomes critical, with a preference for less hazardous and more environmentally benign options. The use of heavy metal oxidants, for instance, is often avoided in commercial synthesis due to safety and environmental concerns. google.com

Process optimization is crucial for maximizing yield and minimizing costs. This includes fine-tuning reaction parameters such as temperature, pressure, and reaction time. The purification method must also be scalable. While column chromatography is common in the lab, alternative methods like crystallization may be more practical and economical for large quantities. A patent for a related compound mentions that a crude product was used without further purification in the subsequent step, which can be a significant advantage in a multi-step industrial synthesis. google.com

Finally, process safety and control are paramount. A thorough understanding of the reaction thermodynamics and kinetics is necessary to prevent runaway reactions and ensure a safe operating procedure.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-hydroxy-7-azaindole |

| Di-7-azaindolylmethanes (DAIMs) |

| 1-Acetyl-3-formyl-7-azaindole |

| Ethyl acetate |

| Dichloromethane |

Derivatization Strategies and Analogue Synthesis for 1 Acetyl 5 Hydroxy 7 Azaindole

Strategies for Structural Modification of the Azaindole Core

The functionalization of the 7-azaindole (B17877) ring system is a subject of extensive research, with various methods developed to selectively modify different positions on the core structure. rsc.orgresearchgate.net The reactivity of the 7-azaindole nucleus is complex, as it consists of an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyridine (B92270) ring. nii.ac.jp This duality dictates the strategies employed for its modification.

The nitrogen atom of the pyrrole ring (N1) is a common site for modification. While the parent compound is acetylated, this position can be readily functionalized with a variety of other groups. Often, the N-H group is a crucial hydrogen bond donor for target interaction, making the choice of substituent critical. mdpi.comchemicalbook.com

Key strategies for N1 functionalization include:

N-Alkylation and N-Arylation: The pyrrole nitrogen can be deprotonated with a suitable base and subsequently reacted with alkyl or aryl halides. Michael-type additions with activated alkenes have also been reported. researchgate.net

N-Sulfonylation: The introduction of a sulfonyl group, such as tosyl or benzenesulfonyl, is a common strategy, not only to modulate electronic properties but also to serve as a protecting group that can be removed later in the synthetic sequence. mdpi.com

Modification of the Acetyl Group: The existing acetyl group can be hydrolyzed to reveal the N-H, which can then be re-acylated with different acyl chlorides or activated carboxylic acids to introduce alternative amide functionalities.

Table 1: Examples of Functionalization at the N1 Position of 7-Azaindole

| Reagent/Condition | N1-Substituent | Purpose | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride, Base | Benzenesulfonyl | Protection, Electronic Modulation | mdpi.com |

| Acrylonitrile, Triton B | Cyanoethyl | N-Alkylation | researchgate.net |

| (C₅H₅)₂TiCH₂ClAl(CH₃)₂ | Isopropenyl | Conversion of N-acetyl group | researchgate.net |

The C5-hydroxyl group on the pyridine ring is a key functional handle. It can act as both a hydrogen bond donor and acceptor, and its modification can significantly impact solubility and target interactions. Synthetically, this position is often accessed from a 5-bromo-7-azaindole (B68098) precursor. google.comgoogle.com

Strategies for modification at C5 include:

O-Alkylation/O-Arylation: The hydroxyl group can be converted to its corresponding ether by reaction with alkyl or aryl halides under basic conditions (Williamson ether synthesis).

Conversion from Halogen Precursors: A common route to 5-substituted 7-azaindoles involves the use of 5-bromo-7-azaindole. The bromo group can be converted to a hydroxyl group or used in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl, heteroaryl, or alkyl groups. google.com

Esterification: Reaction with acyl chlorides or anhydrides can convert the hydroxyl group into an ester, which can act as a prodrug moiety or modify the compound's lipophilicity.

Table 2: Synthetic Strategies for C5-Substituted 7-Azaindoles

| Starting Material | Reagent/Reaction | C5-Substituent | Reference |

|---|---|---|---|

| 5-Bromo-7-azaindole | Cu-catalyzed hydroxylation | Hydroxyl | google.com |

| 5-Bromo-7-azaindole | Suzuki Coupling (ArB(OH)₂) | Aryl | google.com |

| 5-Bromo-7-azaindole | Stille Coupling (R-SnBu₃) | Alkyl/Aryl | google.com |

The pyridine ring of the 7-azaindole is electron-deficient, making it susceptible to nucleophilic attack, although this reactivity is often challenging. researchgate.net The positions most amenable to functionalization are C4 and C6.

Common approaches include:

N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide. This activates the C4 and C6 positions for both electrophilic and nucleophilic substitution. For instance, treatment of the N-oxide with reagents like POCl₃ can lead to chlorination at the C6 position. nii.ac.jpresearchgate.net

Halogenation: Direct halogenation of the pyridine ring is difficult, but halogenated derivatives can be synthesized through ring-closure strategies starting from substituted pyridine precursors. researchgate.net These halogenated azaindoles then serve as versatile intermediates for cross-coupling reactions.

Metal-Catalyzed C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds on the pyridine ring, providing a more atom-economical route to introduce new substituents. rsc.org

In contrast to the pyridine ring, the pyrrole moiety is electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most reactive site.

Key derivatization reactions at the pyrrole ring include:

Halogenation: Electrophilic halogenating agents like N-iodosuccinimide (NIS) can selectively introduce iodine at the C3 position. The resulting 3-iodo-7-azaindole is a valuable intermediate for Suzuki-Miyaura and Sonogashira cross-coupling reactions. mdpi.com

Acylation: Friedel-Crafts acylation can introduce acyl groups at the C3 position. For example, reaction with trichloroacetyl chloride followed by treatment with an amine can be used to build complex side chains. mdpi.com

Mannich Reaction: The C3 position can be functionalized with aminomethyl groups through the Mannich reaction.

Metalation: Direct lithiation at the C2 position can be achieved, allowing for the introduction of various electrophiles. researchgate.net

Table 3: Examples of Functionalization at the C3 Position

| Reaction Type | Reagent | C3-Substituent | Reference |

|---|---|---|---|

| Iodination | N-Iodosuccinimide (NIS) | Iodo | mdpi.com |

| Acylation | Trichloroacetyl chloride | Trichloroacetyl | mdpi.com |

Design Principles for 1-Acetyl-5-hydroxy-7-azaindole Analogues

The design of analogues of this compound is guided by principles aimed at optimizing its interaction with a biological target while improving its drug-like properties.

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another group with similar steric and electronic properties to enhance desired biological or physical properties without significantly changing the chemical structure. The 7-azaindole scaffold itself is a classic bioisostere of indole (B1671886) and purines. nih.gov

Azaindole Core: The replacement of a CH group in the indole ring with a nitrogen atom to form 7-azaindole significantly alters the molecule's properties. The nitrogen atom acts as a hydrogen bond acceptor, a feature crucial for the hinge-binding motif in many kinase inhibitors. nih.govchemicalbook.com This change can also increase solubility and modulate pKa and lipophilicity. nih.govnih.gov

C5-Hydroxyl Group: The hydroxyl group can be replaced with other groups capable of hydrogen bonding. Common bioisosteres include amines (NH₂), thiols (SH), or a simple fluoro group. These substitutions can fine-tune the hydrogen bonding capacity and steric profile of the molecule.

N1-Acetyl Group: The N1-acetyl group can be replaced by other acyl groups, sulfonamides, or small alkyl groups. Removing the acetyl group to leave a free N-H is often essential for activity, as this group frequently serves as a critical hydrogen bond donor in interactions with protein targets. mdpi.com

Table 4: Bioisosteric Replacements for Functional Groups of this compound

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Indole Core | 7-Azaindole Core | Introduce H-bond acceptor, improve solubility, modulate pKa | nih.govnih.gov |

| C5-Hydroxyl (-OH) | Amine (-NH₂), Fluoro (-F) | Modulate H-bonding capacity, alter electronic properties | N/A |

Conformationally Restricted Analogues

In medicinal chemistry, constraining the conformation of a flexible molecule into its bioactive conformation can lead to significant improvements in potency and selectivity. For the this compound scaffold, while specific examples of conformationally restricted analogues are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for hypothetical strategies.

Restriction can be achieved by introducing cyclic structures or rigid linkers. Potential strategies for this scaffold could include:

Bridging the N1 and C2 positions: Creating a cyclized structure between the acetyl group at the N1 position and the C2 position of the pyrrole ring. This could be achieved by replacing the acetyl group with a functionalized linker that subsequently forms a ring.

Cyclization involving the 5-hydroxy group: The hydroxyl group at the C5 position could be linked to the C4 or C6 positions via an alkyl or ether bridge, creating a new fused ring system.

These modifications aim to lock the molecule into a specific three-dimensional shape, which could enhance its interaction with a biological target. The design of such analogues is typically guided by computational modeling and structural biology data of the target protein.

Synthetic Routes to Key this compound Derivatives

The synthesis of derivatives from the this compound core would leverage the reactivity of the existing functional groups and the azaindole ring itself. The N-acetyl group makes the pyrrole nitrogen less reactive, while the hydroxyl group can be a site for O-alkylation or O-acylation. The azaindole core is amenable to electrophilic substitution, primarily at the C3 position.

Key synthetic transformations could include:

Friedel-Crafts Acylation/Alkylation: Introduction of substituents at the C3 position of the pyrrole ring can be accomplished using Friedel-Crafts reactions. nih.gov

Palladium-Catalyzed Cross-Coupling: The pyridine ring can be functionalized, for instance, by first halogenating the C4 or C6 positions, followed by Suzuki, Stille, or Buchwald-Hartwig coupling reactions to introduce aryl, heteroaryl, or amino groups. google.com

Mannich Reaction: The C3 position can be functionalized with aminomethyl groups through the Mannich reaction.

Derivatization of the 5-Hydroxy Group: The hydroxyl group can be converted to ethers or esters to explore structure-activity relationships (SAR) related to this position.

A general approach to synthesizing 7-azaindole derivatives often involves building the bicyclic core from substituted pyridine or pyrrole precursors. uni-rostock.deorganic-chemistry.org Multi-component reactions have also been developed to efficiently generate highly substituted 7-azaindole frameworks. uni-rostock.deacs.org

Parallel Synthesis Approaches

Parallel synthesis enables the rapid generation of a collection of individual, structurally related compounds in a spatially separated manner. This approach is highly valuable for exploring the SAR of a lead compound like this compound.

A parallel synthesis campaign for this scaffold could involve:

Scaffold Preparation: Synthesis of a common intermediate, such as 5-hydroxy-7-azaindole or a protected version.

Diversification: The intermediate would be distributed into an array of reaction vessels. In each vessel, a different building block would be introduced. For example:

N-Acylation: A library of carboxylic acids or acid chlorides could be used to generate a variety of N-acyl derivatives at the N1 position.

O-Alkylation: A collection of alkyl halides could be reacted with the 5-hydroxy group to produce a library of ethers.

C3-Substitution: A set of diverse aldehydes could be used in a parallel Mannich reaction to install different aminomethyl groups at the C3 position.

These reactions are often performed on solid-phase resins or in solution-phase using automated or semi-automated synthesizers to improve throughput. uni-rostock.de

Combinatorial Chemistry Libraries Based on this compound Scaffolds

Combinatorial chemistry aims to produce large libraries of compounds through the systematic combination of a smaller set of building blocks. The 7-azaindole scaffold is well-suited for the construction of such libraries due to its multiple points of diversification. acs.orgrsc.org

A combinatorial library based on the this compound scaffold could be designed to explore multiple positions simultaneously. For example, a "mix-and-split" synthesis strategy could be employed.

Hypothetical Combinatorial Synthesis Scheme:

| Step | Reaction | Building Blocks (Examples) | Result |

| 1 | Start with a protected 5-hydroxy-7-azaindole scaffold. | - | Common Intermediate |

| 2 | First Diversification (N1-position): Acylation of the pyrrole nitrogen. | Set A: Acetyl chloride, Propionyl chloride, Benzoyl chloride | Library of N-acylated intermediates |

| 3 | Second Diversification (C3-position): Halogenation followed by Suzuki coupling. | Set B: Phenylboronic acid, Pyridine-3-boronic acid, Thiophene-2-boronic acid | Library of N-acylated, C3-arylated intermediates |

| 4 | Third Diversification (C5-position): Deprotection followed by O-alkylation. | Set C: Methyl iodide, Ethyl bromide, Benzyl bromide | Final library with diversity at N1, C3, and C5 |

This approach allows for the exponential generation of a large number of unique compounds from a limited number of starting materials, facilitating broad screening for desired biological activities.

Characterization of this compound Analogues

The structural confirmation and purity assessment of newly synthesized analogues of this compound are critical. A standard suite of analytical techniques is employed for this purpose.

Common Characterization Methods:

| Technique | Purpose | Expected Data for a Hypothetical Analogue |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. | ¹H-NMR: Shows characteristic signals for aromatic protons on the azaindole core, protons of the acetyl group, and protons of any newly introduced substituents. ¹³C-NMR: Confirms the carbon skeleton, with distinct peaks for the carbonyl carbon of the acetyl group and other carbons in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. | An accurate mass measurement (e.g., from HRMS) would confirm the elemental formula of the synthesized analogue. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Characteristic absorption bands for C=O (carbonyl) stretching from the acetyl group, O-H (hydroxyl) stretching, and C-N/C-C bonds of the aromatic rings would be expected. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for purification. | A single major peak in the chromatogram indicates a high degree of purity. |

| Single-Crystal X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule in its crystalline state. | If a suitable crystal can be obtained, this technique would unambiguously confirm the relative stereochemistry and conformation of the analogue. rsc.org |

These characterization techniques are essential for verifying that the intended molecule has been synthesized with a high degree of purity before it is subjected to biological evaluation. nih.govijper.org

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

Computational chemistry is a powerful tool used to predict molecular properties and interactions, saving time and resources in drug development and materials science. Methods like Density Functional Theory (DFT) are employed to elucidate electronic structures and predict spectroscopic characteristics, while molecular docking simulations provide insights into potential interactions with biological targets.

For the 7-azaindole scaffold and its various derivatives, numerous studies have been conducted. Research has explored their potential as inhibitors for a range of biological targets, including various kinases, HIV-1 reverse transcriptase, and the SARS-CoV-2 spike protein. nih.govnih.gov These studies often include molecular docking to predict binding modes and computational estimations of binding affinity. Furthermore, DFT calculations have been performed on related 7-azaindole compounds to understand their chemical properties. rsc.org

However, the specific substitutions at the 1-position (acetyl group) and 5-position (hydroxyl group) of the 7-azaindole core in this compound create a unique molecule with distinct electronic and steric properties. Without dedicated computational studies, any discussion of its molecular orbitals, conformational minima, predicted spectroscopic data, or specific ligand-protein interactions would be purely speculative.

The generation of an accurate and informative article as per the requested detailed outline requires specific data from peer-reviewed research. As extensive searches have not yielded such specific data for this compound, it is not possible to provide a scientifically rigorous analysis for the following topics:

Computational and Theoretical Studies of 1 Acetyl 5 Hydroxy 7 Azaindole

Molecular Docking and Simulation Studies of 1-Acetyl-5-hydroxy-7-azaindole:

Binding Affinity Estimation through Computational Methods

Future computational research may focus on this specific compound, at which point a detailed analysis as requested would become feasible.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting their biological activities and guiding the design of new, more potent analogs. These studies typically involve the careful selection of molecular descriptors, followed by the development and rigorous validation of a predictive model.

Descriptor Selection and Calculation

The initial and one of the most critical steps in QSAR modeling is the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound derivatives, a variety of descriptors can be calculated to capture the structural variations within the series and their potential influence on biological activity. These descriptors are generally categorized into several classes:

Constitutional Descriptors (1D): These are the simplest descriptors and are derived directly from the molecular formula. They include molecular weight, count of atoms, count of bonds, and number of rings.

Topological Descriptors (2D): These descriptors describe the connectivity of atoms in a molecule, without considering the 3D geometry. Examples include Wiener index, Randić index, and Kier & Hall connectivity indices. They provide information about molecular size, shape, and branching.

Geometrical Descriptors (3D): These descriptors are calculated from the three-dimensional coordinates of the atoms in a molecule. They include molecular surface area, volume, and moments of inertia. These are crucial for understanding the steric requirements for a molecule to interact with its biological target.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key descriptors include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. These are particularly important for modeling interactions involving electrostatic forces and charge transfer.

Physicochemical Descriptors: These descriptors are related to the bulk properties of the compound, such as logP (octanol-water partition coefficient), molar refractivity, and polarizability. They are important for predicting the pharmacokinetic properties of the derivatives.

For a hypothetical series of this compound derivatives, a selection of these descriptors would be calculated using specialized software. The choice of descriptors is often guided by the known or hypothesized mechanism of action of the compounds. For instance, if the compounds are expected to act as kinase inhibitors, descriptors related to hydrogen bonding capacity and steric bulk would be highly relevant. nih.gov

Below is an interactive data table showcasing a hypothetical set of calculated descriptors for a small series of this compound derivatives, where R represents different substituents.

| Compound | R-Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |

| 1 | -H | 176.17 | 1.25 | 65.4 | -8.5 | -1.2 |

| 2 | -CH3 | 190.20 | 1.65 | 65.4 | -8.3 | -1.1 |

| 3 | -Cl | 210.62 | 1.95 | 65.4 | -8.7 | -1.5 |

| 4 | -OCH3 | 206.20 | 1.30 | 74.6 | -8.2 | -1.0 |

| 5 | -NH2 | 191.19 | 0.80 | 91.4 | -8.1 | -0.9 |

Model Development and Validation for Predicted Biological Activities

Once a set of descriptors has been calculated for a series of this compound derivatives with known biological activities (e.g., IC50 values for enzyme inhibition), the next step is to develop a QSAR model. This is typically achieved using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). tandfonline.com

The goal is to create a mathematical equation that can accurately predict the biological activity of a compound based on its descriptor values. For example, a simple MLR model might take the form:

Predicted Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN

Where c0, c1, ..., cn are regression coefficients determined during the model training process.

A crucial aspect of QSAR modeling is rigorous validation to ensure that the model is robust, predictive, and not a result of chance correlation. tandfonline.com The validation process typically involves several steps:

Internal Validation: This is often performed using a technique called cross-validation, where the dataset is repeatedly split into training and test sets. The model is built on the training set and its predictive performance is evaluated on the test set. The most common form is Leave-One-Out (LOO) cross-validation, which provides a cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) is indicative of a good model.

External Validation: The predictive power of the QSAR model is further assessed using an external test set of compounds that were not used in the model development. The model's ability to predict the activities of these compounds is evaluated using statistical metrics such as the predicted correlation coefficient (R²pred).

Y-Randomization: This is a test to ensure that the model is not based on a chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A valid model should have very low correlation coefficients for the randomized data.

A hypothetical validation summary for a QSAR model developed for a series of this compound derivatives is presented in the table below.

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination (goodness of fit for the training set) |

| q² (LOO-CV) | 0.75 | Cross-validated correlation coefficient (indicates good internal predictivity) |

| R²pred (External) | 0.85 | Predicted correlation coefficient for the external test set (indicates good external predictivity) |

| RMSE | 0.15 | Root Mean Square Error (a measure of the prediction error) |

Such validated QSAR models can then be used to screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with the highest predicted biological activity, thereby accelerating the drug discovery process.

Reaction Mechanism Studies Pertaining to this compound Synthesis or Transformation

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical studies can provide valuable insights into its synthesis and potential transformations by mapping out the reaction pathways, identifying transition states, and calculating activation energies.

A common strategy for the synthesis of substituted 7-azaindoles involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core. For this compound, a plausible synthetic route could involve the acylation of a 5-hydroxy-7-azaindole precursor. A theoretical study of this acylation reaction would likely investigate the following aspects:

Reactant and Product Geometries: Optimization of the 3D structures of the reactants (5-hydroxy-7-azaindole and an acetylating agent like acetyl chloride or acetic anhydride) and the product (this compound).

Transition State Search: Identification of the transition state structure for the acylation reaction. This involves locating the saddle point on the potential energy surface that connects the reactants and products.

Activation Energy Calculation: Calculation of the energy barrier (activation energy) for the reaction. A lower activation energy indicates a faster reaction rate.

Solvent Effects: Investigation of the role of the solvent on the reaction mechanism and energetics, as many organic reactions are performed in solution.

A hypothetical reaction energy profile for the N-acetylation of 5-hydroxy-7-azaindole is depicted below. This profile would be generated from DFT calculations and would show the relative energies of the reactants, transition state, and products.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants (5-hydroxy-7-azaindole + Acetyl Chloride) | 0 |

| 1 | Transition State | +15 |

| 2 | Products (this compound + HCl) | -10 |

Furthermore, theoretical studies can be employed to investigate the regioselectivity of reactions. For instance, in the case of acylation of 5-hydroxy-7-azaindole, there is the possibility of acylation occurring at the N1 position of the pyrrole ring or at the C3 position. DFT calculations of the activation energies for both pathways can predict which product is more likely to be formed under given conditions.

In addition to synthesis, computational studies can also explore the mechanisms of further transformations of this compound, such as electrophilic substitution reactions on the azaindole ring. By calculating the electron density at different positions of the ring, one can predict the most likely sites for electrophilic attack.

Biological Activities and Mechanistic Insights Excluding Clinical Human Trials

In Vitro Biological Screening of 1-Acetyl-5-hydroxy-7-azaindole and its Derivatives

There is no specific information available from in vitro biological screenings of this compound.

No data from enzyme inhibition assays for this compound has been reported. While numerous 7-azaindole (B17877) derivatives have been evaluated as inhibitors of various kinases—such as Janus kinase 2 (JAK2), c-Met, and cyclin-dependent kinases (CDKs)—no such studies have been published for this compound. nih.govmdpi.com

There are no public records of receptor binding assays conducted with this compound. Studies on other 7-azaindole derivatives have explored their interaction with receptors like the cannabinoid receptor 1 (CB1), but similar investigations for the specified compound are not available. nih.gov

No findings from cell-based assays involving this compound have been documented in the scientific literature. Research on other 7-azaindole derivatives has demonstrated activities such as the inhibition of cancer cell proliferation and the induction of apoptosis, but these findings cannot be specifically attributed to this compound. nih.govnih.gov

Exploration of Molecular Targets and Pathways Affected by this compound

The molecular targets and biological pathways affected by this compound have not been elucidated in any publicly accessible research.

There is no information available on the use of target identification techniques, such as pull-down assays or proteomics, to determine the molecular targets of this compound.

No studies on gene expression profiling or transcriptomics have been published to show the effects of this compound on cellular gene expression.

Structure-Activity Relationships (SAR) for this compound Analogues in Specific Biological Contexts (Non-Clinical)

While specific SAR studies for analogues of this compound are not extensively documented, analysis of related 5-hydroxy-7-azaindole derivatives, particularly in the context of Cyclin-Dependent Kinase 8 (CDK8) inhibition, provides valuable insights into the key pharmacophores and the impact of substitutions on biological activity. nih.gov

The 7-azaindole nucleus is a well-established hinge-binding motif for many protein kinases. The nitrogen at position 7 and the pyrrole-like NH group can form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The 5-hydroxy group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the protein, thereby enhancing binding affinity and selectivity.

In a series of diarylurea derivatives based on a 5-hydroxy-7-azaindole core, the 5-hydroxy group was incorporated to engage in key interactions within the CDK8 active site. nih.gov This suggests that the 5-hydroxy-7-azaindole moiety is a critical pharmacophore for this class of inhibitors. The 1-acetyl group, while not explored in that specific study, would be expected to influence the electronic properties and steric bulk at the nitrogen atom, which could modulate the binding interactions within the active site.

Studies on related 5-hydroxy-7-azaindole derivatives have demonstrated that substitutions on the phenyl ring of a linked diarylurea moiety significantly impact CDK8 inhibitory potency. For instance, the introduction of a trifluoromethyl (CF3) group at the meta-position of the phenyl ring resulted in a notable increase in inhibitory activity compared to a methyl (CH3) group at the same position. nih.gov This highlights the importance of hydrophobic and electronic interactions in this region of the molecule for achieving high potency.

The table below summarizes the CDK8 inhibitory activity of some 5-hydroxy-7-azaindole derivatives, illustrating the impact of substitutions. nih.gov

| Compound | Substitution (on phenyl ring) | CDK8 Inhibition (%) at 1 µM |

| 27 | 3-CH3 | 66.05 |

| 28 | 3-CF3 | 74.40 |

Data is illustrative of the impact of substitutions on a related 5-hydroxy-7-azaindole scaffold and not of this compound analogues.

These findings suggest that for analogues of this compound, modifications at positions other than the 1-acetyl and 5-hydroxy groups could be a promising strategy to fine-tune biological activity and selectivity.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Specific in vitro ADME data for this compound is not currently available in the public domain. However, general principles of drug metabolism and protein binding can provide an indication of its likely properties.

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. Hepatic microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in the phase I metabolism of many drugs.

The N-acetyl group of this compound could potentially be susceptible to hydrolysis by amidases, leading to the formation of 5-hydroxy-7-azaindole. The 7-azaindole ring itself can be a site of oxidation by CYP enzymes. The presence of the electron-withdrawing acetyl group at the 1-position may influence the metabolic stability of the azaindole ring. Furthermore, the 5-hydroxy group could undergo phase II metabolism, such as glucuronidation or sulfation.

While no specific data exists for this compound, studies on other heterocyclic compounds indicate that N-acetylation can sometimes protect a nitrogen atom from metabolism, but can also introduce a new metabolic liability through hydrolysis.

The extent to which a drug binds to plasma proteins, primarily albumin, affects its distribution and availability to reach its target site. Compounds with high plasma protein binding generally have a lower volume of distribution and a longer half-life.

Despite a comprehensive search for scientific literature, no specific data from in vitro permeability assays such as the Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) for the compound this compound could be located.

Therefore, it is not possible to provide detailed research findings or data tables regarding the permeability of this specific molecule as requested. Scientific literature detailing the biological activities and mechanistic insights for this compound does not appear to contain studies focused on its permeation characteristics through cellular or artificial membranes.

Advanced Spectroscopic and Analytical Characterization of 1 Acetyl 5 Hydroxy 7 Azaindole

High-Resolution NMR Spectroscopy (e.g., 2D NMR, solid-state NMR for polymorphs)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the molecular structure of 1-acetyl-5-hydroxy-7-azaindole in solution. The substitution pattern on the 7-azaindole (B17877) core, with an acetyl group at the N1 position and a hydroxyl group at the C5 position, will induce characteristic shifts in the ¹H and ¹³C NMR spectra compared to the parent compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo-pyridine ring system. The introduction of the electron-withdrawing acetyl group at N1 would generally lead to a downfield shift of the pyrrole (B145914) protons, while the electron-donating hydroxyl group at C5 would cause an upfield shift for the protons on the pyridine (B92270) ring. 2D NMR techniques such as COSY (Correlation Spectroscopy) would be crucial to establish the connectivity between adjacent protons, while HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments would be used to assign the ¹³C signals by correlating them to the proton signals.

Solid-state NMR could be employed to study potential polymorphism, which is common in such heterocyclic compounds. Different crystalline forms would exhibit distinct chemical shifts and cross-polarization dynamics due to variations in molecular packing and intermolecular interactions.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | 7.6 - 7.8 | d |

| H3 | 6.5 - 6.7 | d |

| H4 | 7.9 - 8.1 | d |

| H6 | 7.0 - 7.2 | d |

| OH | 9.0 - 9.5 | s (br) |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 125 - 128 |

| C3 | 102 - 105 |

| C3a | 140 - 143 |

| C4 | 130 - 133 |

| C5 | 150 - 153 |

| C6 | 110 - 113 |

| C7a | 148 - 151 |

| C=O (Acetyl) | 168 - 171 |

Advanced Mass Spectrometry Techniques (e.g., tandem MS, accurate mass, ion mobility MS)

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analysis, would provide an accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₉H₈N₂O₂).

Tandem mass spectrometry (MS/MS) would be used to probe the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation pattern is expected to be characteristic of the N-acetylated azaindole structure. Key fragmentation steps would likely involve the loss of the acetyl group (as ketene, 42 Da) and subsequent cleavages of the heterocyclic ring system. Ion mobility MS could further separate potential isomers or conformers in the gas phase, providing an additional dimension of characterization based on their size and shape.

Predicted Mass Spectrometry Data

| Technique | Parameter | Expected Value |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ Calculated Mass | 177.0659 |

| HRMS (ESI+) | Elemental Formula | C₉H₈N₂O₂ |

| Tandem MS | Major Fragment Ion (m/z) | 135.0553 ([M+H - C₂H₂O]⁺) |

X-ray Crystallography for Single Crystal Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. For this compound, this technique would confirm the connectivity and reveal precise bond lengths, bond angles, and torsional angles.

Crucially, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. The 7-azaindole moiety is well-known for forming hydrogen-bonded dimers via the N7 atom of the pyridine ring and the N1-H group of the pyrrole ring. mdpi.com However, the N1 position in the target molecule is blocked by the acetyl group. Therefore, hydrogen bonding would likely be dominated by the 5-hydroxy group and the N7 atom, potentially leading to the formation of chains or other supramolecular architectures. The orientation of the acetyl group relative to the azaindole plane would also be determined.

Hypothetical Crystallographic Parameters

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interaction | O-H···N7 hydrogen bonding |

Vibrational Spectroscopy (Raman and IR) for Structural and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and can be used to identify specific functional groups.

For this compound, the IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching of the acetyl group. The O-H stretching vibration of the hydroxyl group would appear as a broad band, while the N-H stretching vibration characteristic of the parent 7-azaindole would be absent. Vibrations associated with the aromatic C-H and C=C/C=N bonds of the heterocyclic core will also be present. Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar aromatic rings. Theoretical calculations using Density Functional Theory (DFT) are often used in conjunction with experimental spectra to aid in the assignment of complex vibrational modes. mdpi.comresearchgate.net

Predicted Key Vibrational Frequencies

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | IR | 3200 - 3400 (broad) |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| C=O Stretch (Acetyl) | IR, Raman | 1690 - 1710 |

| C=C / C=N Ring Stretches | IR, Raman | 1400 - 1600 |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules. The 7-azaindole chromophore is known for its interesting photophysics, including its sensitivity to solvent environments. acs.org

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. The positions of these bands will be influenced by the acetyl and hydroxyl substituents. Compared to 7-azaindole, a red-shift (bathochromic shift) of the absorption maxima is anticipated due to the extended conjugation and the electron-donating nature of the hydroxyl group.

The fluorescence properties will also be significantly affected. The parent 7-azaindole is known to exhibit excited-state proton transfer (ESPT), particularly in non-polar solvents, leading to a dual fluorescence emission. researchgate.net The acetylation at the N1 position prevents the common ESPT pathway involving the pyrrolic proton, which is expected to result in a single, "normal" Stokes-shifted fluorescence emission. The fluorescence quantum yield and lifetime would be sensitive to solvent polarity and hydrogen-bonding capability.

Predicted Photophysical Properties (in Methanol)

| Parameter | Expected Value |

|---|---|

| Absorption Maximum (λ_abs) | 290 - 310 nm |

| Molar Absorptivity (ε) | 5,000 - 8,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 360 - 390 nm |

| Stokes Shift | 70 - 80 nm |

Future Directions and Potential Research Avenues for 1 Acetyl 5 Hydroxy 7 Azaindole

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the thorough investigation of 1-Acetyl-5-hydroxy-7-azaindole. While general methods for the synthesis of 7-azaindole (B17877) derivatives exist, future research should focus on pathways specifically tailored to this compound, emphasizing scalability, cost-effectiveness, and the introduction of functional group diversity. organic-chemistry.orgresearchgate.net

One promising avenue is the exploration of late-stage functionalization techniques. These methods would allow for the direct modification of the this compound core, providing rapid access to a library of analogues for structure-activity relationship (SAR) studies. researchgate.net Techniques such as C-H activation, which has been successfully applied to other azaindole systems, could enable the introduction of various substituents at different positions on the bicyclic ring. researchgate.net

Furthermore, the development of protecting-group-free syntheses would enhance the efficiency and environmental friendliness of the production process. organic-chemistry.org Flow chemistry approaches could also be investigated to improve reaction control, safety, and scalability. acs.org

Table 1: Potential Novel Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Challenges |

| Late-Stage C-H Functionalization | Rapid access to diverse analogues, improved synthetic efficiency. | Regioselectivity control, functional group tolerance. |

| Protecting-Group-Free Synthesis | Reduced step count, less waste, lower cost. | Managing the reactivity of the hydroxyl and amine groups. |

| Flow Chemistry | Enhanced reaction control, improved safety and scalability. | Initial setup costs, optimization of reaction parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |

Investigation of Undiscovered Biological Activities (In Vitro)

The 7-azaindole nucleus is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including kinase inhibition and anticancer properties. nih.govnih.govnih.gov A comprehensive in vitro screening of this compound against a diverse panel of biological targets is a critical next step.

Initial investigations could focus on its potential as a kinase inhibitor, given that many 7-azaindole derivatives have shown potent activity against various kinases involved in cancer and inflammatory diseases. mdpi.com The unique substitution pattern of this compound may confer selectivity for specific kinase subfamilies.

Beyond kinase inhibition, its potential as an anti-proliferative, anti-inflammatory, or neuroprotective agent should be explored. nih.gov High-throughput screening assays against various cell lines and enzyme panels can help to identify novel biological activities and potential therapeutic applications.

Application as a Chemical Probe in Biological Systems

The inherent fluorescence of the 7-azaindole core makes its derivatives attractive candidates for use as chemical probes. acs.org Future research should explore the photophysical properties of this compound and its potential to serve as a fluorescent probe for studying biological systems.

Its ability to act as a bioisostere for tryptophan allows for its potential incorporation into peptides and proteins, enabling the study of protein structure and dynamics. acs.org The sensitivity of the 7-azaindole fluorescence to its local environment could be exploited to monitor protein-protein interactions, conformational changes, and ligand binding events.

Furthermore, derivatives of this compound could be designed as targeted probes by attaching specific recognition motifs. This would allow for the visualization and tracking of specific biomolecules or cellular processes.

Development of Advanced Computational Models

In silico methods are invaluable tools in modern drug discovery and chemical research. The development of accurate computational models for this compound can significantly accelerate its investigation.

Molecular docking studies can predict its binding affinity and mode of interaction with various biological targets, helping to prioritize experimental screening efforts. researchgate.net Quantitative structure-activity relationship (QSAR) models can be developed as more analogues are synthesized and tested, providing insights into the key structural features required for a particular biological activity.

Furthermore, molecular dynamics simulations can be employed to study the conformational dynamics of this compound and its interactions with target proteins, offering a deeper understanding of its mechanism of action at the atomic level.

Material Science Applications

The unique electronic and photophysical properties of the 7-azaindole scaffold suggest that this compound could have applications in material science. researchgate.net Research in this area could focus on its potential use as a component in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The acetyl and hydroxyl groups could be modified to tune the electronic properties and solid-state packing of the molecule, influencing its performance in electronic devices. Its fluorescent properties also suggest potential applications as a component in chemical sensors or as a fluorescent dye for imaging applications. researchgate.net

Table 2: Potential Material Science Applications for this compound Derivatives

| Application Area | Potential Role of the Compound | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | Emitter layer or host material. | High photoluminescence quantum yield, good thermal stability. |

| Organic Photovoltaics (OPVs) | Donor or acceptor material. | Broad absorption spectrum, suitable energy levels. |

| Chemical Sensors | Fluorescent indicator. | Sensitivity and selectivity to specific analytes. |

| Fluorescent Dyes | Imaging agent. | High brightness, photostability, and biocompatibility. |

Advanced Analytical Method Development for Detection and Quantification

As research into this compound progresses, the development of robust and sensitive analytical methods for its detection and quantification will become crucial. This is essential for pharmacokinetic studies, metabolism research, and quality control.

Future work should focus on developing and validating analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection. These methods will enable the accurate measurement of the compound in various matrices, including biological fluids and environmental samples.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-acetyl-5-hydroxy-7-azaindole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 7-azaindole derivatives often involves Sonogashira coupling followed by cyclization. For 5-hydroxy-7-azaindole precursors, regioselective halogenation or hydroxylation steps are critical. Acetylation at the 1-position can be achieved using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine). Reaction optimization should focus on solvent choice (polar aprotic solvents like DMF enhance solubility) and temperature control to avoid decomposition. For example, trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) mixtures have been used for cyclization in related 7-azaindole syntheses, achieving yields >70% under reflux .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Analyze - and -NMR to confirm acetyl group integration (δ ~2.6 ppm for CH) and hydroxyl proton absence (indicating successful acetylation).

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry for purity (>95%) and molecular ion confirmation.

- X-ray crystallography : If single crystals are obtainable, this provides definitive structural validation .

Q. What solvents are optimal for studying the photophysical properties of this compound?

- Methodological Answer : Hydroxylic solvents (e.g., methanol, water) are critical for studying tautomerization. Computational simulations show that cyclic 1:1 solute-solvent complexes stabilize excited-state tautomers, but reactive populations remain low (<2%). For UV-Vis studies, use degassed ethanol to minimize oxidative side reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the tautomeric behavior of this compound in different solvents?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model hydrogen-bonding interactions. Include solvent effects via polarizable continuum models (PCM). Key parameters:

- Basis sets : 6-311++G(d,p) for accurate geometry optimization.

- Reactive fractions : Calculate Gibbs free energy differences between keto and enol tautomers. Experimental validation via fluorescence lifetime measurements is recommended .

Q. What experimental and computational strategies resolve contradictions in reported antimicrobial activity of 7-azaindole derivatives?

- Methodological Answer : Address discrepancies via:

- Dose-response profiling : Test against standardized microbial strains (e.g., Cryptococcus neoformans) under controlled conditions (pH 7.4, 37°C).

- SAR analysis : Compare substituent effects (e.g., 5-hydroxy vs. 5-methoxy) on MIC values.

- Molecular docking : Simulate interactions with target enzymes (e.g., fungal lanosterol 14α-demethylase) to identify structural determinants of activity .

Q. How do competing reaction pathways during this compound synthesis impact regioselectivity?

- Methodological Answer : Monitor intermediates via in situ IR spectroscopy to detect competing acetylation at the 3-position. Use kinetic studies (variable-temperature -NMR) to identify rate-determining steps. Computational modeling (DFT transition-state analysis) can predict dominant pathways under varying acid catalysts (e.g., TFA vs. HSO) .

Key Research Considerations

- Contradiction Management : Address conflicting data (e.g., solvent effects vs. synthetic yields) by isolating variables (e.g., solvent polarity, catalyst loading) and employing multivariate analysis .

- Ethical Reporting : Disclose all negative results (e.g., failed cyclization attempts) to guide future optimizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.